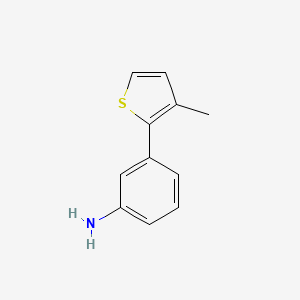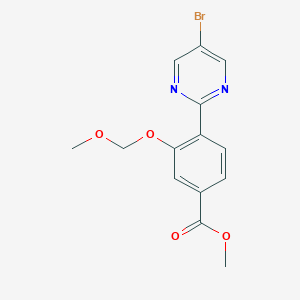
1-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of a 1,2,3-triazole ring, a common motif in medicinal chemistry. The triazole ring is known for its utility in drug design, often contributing to the binding affinity and selectivity of pharmaceutical agents. The specific substitution pattern on the phenyl rings may further modulate the compound's properties and potential applications.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods, including 1,3-dipolar cycloaddition reactions. For instance, a series of (1H-1,2,3-triazol-4-yl)carbohydrazides were synthesized from 4-trichloroacetyl-1H-1,2,3-triazoles, which in turn were obtained from trichloroalk-3-en-2-ones and benzyl azides . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing appropriate starting materials and reaction conditions to introduce the 3,4-dimethylphenyl and 2-fluorobenzyl groups.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The X-ray crystallographic analysis can provide detailed information about the intermolecular interactions and the conformation of such molecules . While the specific molecular structure of "1-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide" is not provided, it can be inferred that the molecule would exhibit a planar triazole ring, with substituents potentially affecting the overall molecular conformation and packing in the solid state.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including cyclocondensation and rearrangement reactions. For example, carbohydrazides derived from triazoles can be used to construct fluorinated heterocycles through cyclocondensation reactions . Additionally, Fries rearrangement, a reaction involving the migration of an acyl group within an aromatic system, can be performed under microwave-assisted, catalyst- and solvent-free conditions to yield different triazole derivatives . These reactions highlight the versatility of triazole compounds in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of fluorine atoms can significantly affect the compound's lipophilicity, acidity, and overall reactivity due to the electronegative nature of fluorine. For instance, fluorinated benzylated 1,2,3-triazoles have been considered as potential candidates for biological activity assays, adhering to Lipinski's rule of five, which suggests good drug-like properties . The specific physical and chemical properties of "1-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide" would need to be determined experimentally, but it is likely to exhibit characteristics suitable for further pharmacological evaluation.
Scientific Research Applications
Synthesis and Characterization
Research on triazole derivatives, such as the synthesis and characterization of ethyl 2-triazolyl-2-oxoacetate derivatives, has demonstrated the importance of these compounds in developing new materials with specific properties. For example, the study by Ahmed et al. (2020) focuses on triazole derivatives with α-ketoester functionality, analyzing their self-assembled structures and interactions through Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020). These interactions are crucial for designing materials with desired physical and chemical properties.
Biological Activity
The antimicrobial potential of 1,4-disubstituted 1,2,3-triazole derivatives has been explored, indicating that these compounds can serve as bases for developing new antimicrobial agents. Jadhav et al. (2017) synthesized a series of triazole derivatives and evaluated their activities against various bacterial and fungal strains, showing moderate to good antimicrobial properties (Jadhav et al., 2017).
Luminescence Sensing
Lanthanide-based metal-organic frameworks (MOFs) incorporating imidazole dicarboxylate ligands demonstrate potential in luminescence sensing. Shi et al. (2015) synthesized lanthanide(III)-organic frameworks sensitive to benzaldehyde-based derivatives, highlighting the utility of triazole and imidazole derivatives in developing fluorescence sensors (Shi et al., 2015).
Anticancer Activity
The exploration of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives as anticancer agents by Butler et al. (2013) represents an investigation into the therapeutic potential of triazole-based compounds. These compounds were evaluated against breast cancer cell lines, showing significant cytotoxic effects and highlighting the role of triazole derivatives in the development of new anticancer drugs (Butler et al., 2013).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-12-7-8-15(9-13(12)2)23-11-17(21-22-23)18(24)20-10-14-5-3-4-6-16(14)19/h3-9,11H,10H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUDYPMZJHPFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

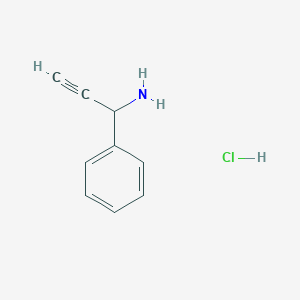

![3-(4-chlorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3016829.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide](/img/structure/B3016830.png)
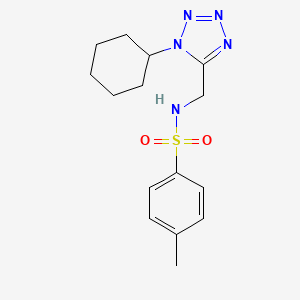
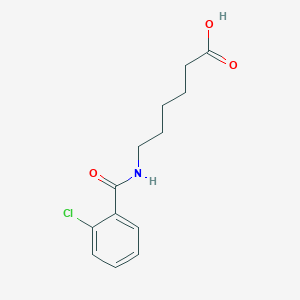
![(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3016835.png)
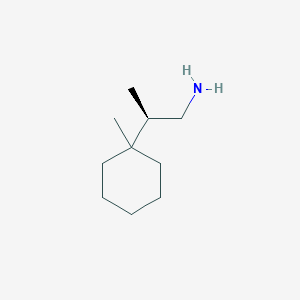

![2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole](/img/structure/B3016840.png)

